3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This compound features a pyrazine ring substituted with a hydroxyazetidinyl group and a carbonitrile group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Oxoazetidin-1-yl)pyrazine-2-carbonitrile.
Reduction: Formation of 3-(3-Aminomethylazetidin-1-yl)pyrazine-2-carbonitrile.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyazetidinyl group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxyazetidin-1-yl)pyridine-2-carbonitrile
- 3-(3-Hydroxyazetidin-1-yl)quinoline-2-carbonitrile
- 3-(3-Hydroxyazetidin-1-yl)benzene-2-carbonitrile
Uniqueness
3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H8N4O |
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Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H8N4O/c9-3-7-8(11-2-1-10-7)12-4-6(13)5-12/h1-2,6,13H,4-5H2 |
InChI Key |
TZEHZHKCQUDCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)O |
Origin of Product |
United States |
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